Methyl (methylthio)acetate
Overview
Description
Methyl (methylthio)acetate is an organic compound with the molecular formula C4H8O2S. It is a thioether ester, which means it contains both an ester functional group and a thioether group. This compound is known for its significance in the aroma profiles of certain fruits, such as Cucumis melo (melon) and strawberries . It is also referred to as methyl (methylmercapto)acetate or methyl S-methylthioglycolate .
Mechanism of Action
Target of Action
Methyl (methylthio)acetate primarily targets the Monomeric sarcosine oxidase in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, an intermediate and byproduct in glycine synthesis and degradation .
Mode of Action
It is known that the compound interacts with the monomeric sarcosine oxidase, potentially influencing the enzyme’s activity .
Biochemical Pathways
Given its interaction with monomeric sarcosine oxidase, it may influence pathways related to glycine synthesis and degradation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its interaction with monomeric sarcosine oxidase suggests it may influence metabolic processes related to glycine .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (methylthio)acetate can be synthesized through various methods. One common synthetic route involves the esterification of methylthioglycolic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3SCH2COOH+CH3OH→CH3SCH2COOCH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl (methylthio)acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products:
Oxidation: Methyl (methylsulfinyl)acetate or methyl (methylsulfonyl)acetate.
Reduction: Methyl (methylthio)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (methylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in the aroma profiles of fruits and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma
Comparison with Similar Compounds
Methyl (methylthio)acetate can be compared with other similar compounds such as:
- Methyl 3-(methylthio)propionate
- Methyl thioglycolate
- Methyl (methylsulfinyl)acetate
Uniqueness: this compound is unique due to its specific combination of ester and thioether functional groups, which contribute to its distinct chemical reactivity and aroma profile.
Properties
IUPAC Name |
methyl 2-methylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCAKGEXXKCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168090 | |
Record name | Methyl (methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fruity, pungent aroma | |
Record name | Methyl (methylthio)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
49.00 to 51.00 °C. @ 12.00 mm Hg | |
Record name | Methyl 2-(methylthio)acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
Record name | Methyl (methylthio)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.105-1.115 (20°) | |
Record name | Methyl (methylthio)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16630-66-3 | |
Record name | Methyl (methylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (methylthio)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (methylthio)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL (METHYLTHIO)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2-(methylthio)acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the identification of Methyl (methylthio)acetate as a novel sulfur volatile in strawberries. What was the significance of this finding?
A1: Identifying this compound in strawberries is significant for several reasons [, ].
- Novel Compound: This compound had not been previously reported in strawberries, expanding our understanding of the complex aroma profile of this fruit [].
- Sensory Perception: Sulfur volatiles, even at low concentrations, contribute significantly to the overall aroma and flavor perception of fruits like strawberries. Identifying specific compounds allows researchers to better understand how these aromas develop and potentially enhance desirable flavor profiles in different cultivars [].
- Maturation Indicator: The study found that the concentration of this compound, along with other sulfur esters, increased significantly as strawberries ripened, particularly from the commercially ripe stage to overripe []. This suggests that these compounds could potentially serve as markers for strawberry maturity and help determine optimal harvesting time.
Q2: One of the papers mentions using this compound in a specific chemical reaction. Could you elaborate on this?
A2: Yes, the paper titled "Synthesis of methyl (methylthio) acetate by phase transfer catalysis" focuses on a synthetic method to produce this compound [].
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